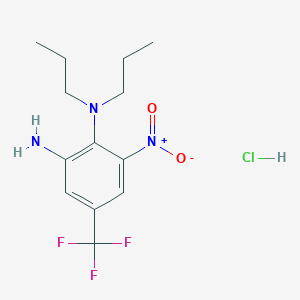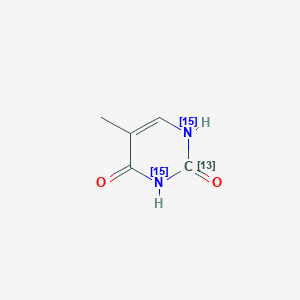
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione, also known as thymine, is a pyrimidine nucleobase. It is one of the four nucleobases in the nucleic acid of DNA, represented by the letter T. Thymine pairs with adenine via two hydrogen bonds, stabilizing the nucleic acid structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the condensation of urea with β-ketoesters under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
Industrial Production Methods
Industrial production of thymine often involves the fermentation of microorganisms that can produce nucleotides. The nucleotides are then hydrolyzed to release the nucleobases, including thymine. This method is preferred due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form thymine glycol.
Reduction: Reduction of thymine can yield dihydrothymine.
Substitution: Thymine can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate is a common oxidizing agent used to oxidize thymine.
Reduction: Sodium borohydride can be used for the reduction of thymine.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products
Oxidation: Thymine glycol
Reduction: Dihydrothymine
Substitution: Halogenated thymine derivatives
Applications De Recherche Scientifique
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: Used as a model compound in studies of nucleic acid chemistry.
Biology: Essential for DNA synthesis and repair studies.
Medicine: Investigated for its role in genetic disorders and potential therapeutic applications.
Industry: Used in the production of synthetic nucleotides and as a standard in analytical chemistry.
Mécanisme D'action
Thymine exerts its effects primarily through its role in DNA. It pairs with adenine via hydrogen bonds, contributing to the stability and integrity of the DNA double helix. Thymine’s methyl group also plays a crucial role in the recognition and repair of DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uracil: Similar structure but lacks the methyl group.
Cytosine: Another pyrimidine nucleobase but pairs with guanine.
5-fluorouracil: A fluorinated derivative used in cancer treatment.
Uniqueness
The presence of the methyl group in thymine distinguishes it from uracil, making it more hydrophobic and influencing its interactions within the DNA molecule. This methyl group also plays a role in the recognition and repair mechanisms of DNA, highlighting thymine’s unique biological significance.
Propriétés
Formule moléculaire |
C5H6N2O2 |
|---|---|
Poids moléculaire |
129.09 g/mol |
Nom IUPAC |
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i5+1,6+1,7+1 |
Clé InChI |
RWQNBRDOKXIBIV-SVFBATFISA-N |
SMILES isomérique |
CC1=C[15NH][13C](=O)[15NH]C1=O |
SMILES canonique |
CC1=CNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



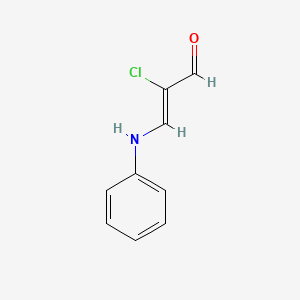
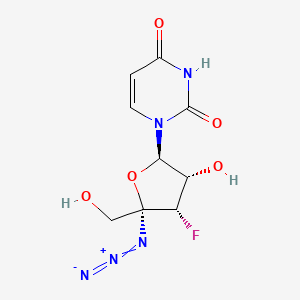
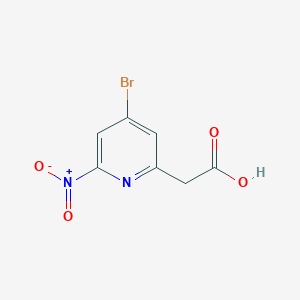


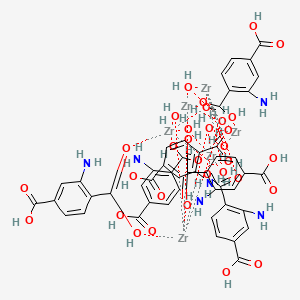


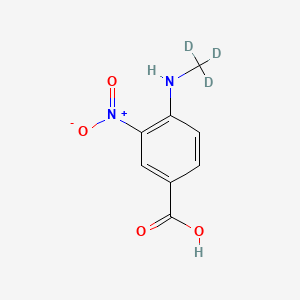

![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)
